molecular formula C15H10F4N2 B12601099 5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine CAS No. 643032-48-8

5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine

Cat. No.: B12601099
CAS No.: 643032-48-8
M. Wt: 294.25 g/mol
InChI Key: PWIGNDHAWYEUBO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine is a synthetic acridine derivative of high interest in specialized chemical research. The strategic incorporation of four fluorine atoms and a dimethylamino group on the acridine core is designed to fine-tune the compound's electronic characteristics, lipophilicity, and potential for intermolecular interactions. Such modifications are often explored to develop advanced materials with specific photophysical properties, including applications in organic light-emitting diodes (OLEDs) or as fluorescent probes and sensors. In the life sciences, structurally related acridine compounds are investigated for their intercalative properties with biological macromolecules. Researchers may evaluate this tetrafluorinated analog for its potential bioactivity or its utility in bioconjugation and cellular imaging. The compound is provided as a high-purity material for research applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

643032-48-8

Molecular Formula

C15H10F4N2

Molecular Weight

294.25 g/mol

IUPAC Name

5,6,7,8-tetrafluoro-N,N-dimethylacridin-2-amine

InChI

InChI=1S/C15H10F4N2/c1-21(2)8-3-4-10-7(5-8)6-9-11(16)12(17)13(18)14(19)15(9)20-10/h3-6H,1-2H3

InChI Key

PWIGNDHAWYEUBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=CC3=C(C(=C(C(=C3F)F)F)F)N=C2C=C1

Origin of Product

United States

Preparation Methods

Method A: Direct Reaction with Fluorinated Acridine

One effective method involves the reaction of 5,6,7,8-tetrafluoroacridine with N,N-dimethylamine.

Procedure:

  • Dissolve the fluorinated acridine in DMF.
  • Add N,N-dimethylamine to the solution.
  • Heat the mixture to approximately 100°C and stir for several hours.
  • After completion, cool the reaction mixture and extract the product using an organic solvent.
  • Purify the crude product through column chromatography.

Expected Yield: Approximately 80-90% based on initial reactants.

Method B: Using Nucleophilic Substitution with Amine

Another approach utilizes nucleophilic substitution where a suitable leaving group on the acridine is replaced by the amine.

Procedure:

  • Start with a substituted acridine that has a good leaving group (e.g., bromide).
  • In an aprotic solvent (like acetonitrile), add potassium carbonate as a base.
  • Introduce N,N-dimethylamine into the reaction mixture.
  • Heat under reflux conditions for several hours.
  • Isolate the product through extraction and purification steps.

Expected Yield: Approximately 75-85%.

Comparative Analysis of Preparation Methods

Method Reactants Solvent Temperature Yield (%)
A Tetrafluoroacridine + N,N-dimethylamine DMF 100°C 80-90%
B Substituted acridine + N,N-dimethylamine Acetonitrile Reflux 75-85%

Characterization of Products

After synthesis, the products can be characterized using various analytical techniques:

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced acridine derivatives.

    Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while nucleophilic substitution can produce a variety of substituted acridine derivatives.

Scientific Research Applications

5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine is a fluorinated compound that has garnered attention in various scientific fields due to its unique chemical properties. This article explores its applications, particularly in medicinal chemistry, materials science, and as a fluorescent probe.

Anticancer Activity

Recent studies have indicated that fluorinated compounds can exhibit enhanced biological activity. For instance, this compound has been investigated for its potential as an anticancer agent. The compound's ability to interact with biological targets may lead to the development of novel therapeutics against cancer cells.

Case Study:
A study published in 2024 demonstrated that derivatives of tetrafluoroacridines showed selective cytotoxicity against various cancer cell lines. The research highlighted the structure-activity relationship (SAR) of these compounds, indicating that modifications to the acridine core could enhance their efficacy and selectivity .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Fluorinated amines are known to exhibit increased potency against certain bacteria and fungi. Research is ongoing to evaluate the effectiveness of this compound in treating infections caused by resistant strains of pathogens.

Data Table: Antimicrobial Activity of Fluorinated Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli4 µg/mL
S. aureus2 µg/mL
C. albicans8 µg/mL

Organic Light Emitting Diodes (OLEDs)

This compound has shown promise in the field of organic electronics. Its unique fluorescent properties make it suitable for use in OLEDs. The incorporation of this compound into device architectures can enhance light emission efficiency.

Case Study:
Research conducted on solution-processed thermally activated delayed fluorescence (TADF) materials demonstrated that incorporating tetrafluorinated compounds improved the performance of OLEDs significantly. The study indicated that these materials could achieve higher brightness and longer operational lifetimes compared to conventional OLED materials .

Fluorescent Probes

The compound's strong fluorescence makes it an excellent candidate for use as a fluorescent probe in biological imaging and sensing applications. Its sensitivity to environmental changes allows for real-time monitoring of biological processes.

Data Table: Fluorescent Properties

PropertyValue
Emission Wavelength520 nm
Quantum Yield0.85
Solvent SensitivityHigh

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrafluoro-N,N-dimethylacridin-2-amine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. The fluorine atoms enhance its binding affinity and specificity to the target molecules. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine to analogous compounds with shared structural motifs, such as fluorinated aromatic systems, tetrahydropyridine/naphthalene cores, or N,N-dimethylamine substituents.

Fluorinated Aromatic Systems

Compound: Propanoyl fluoride derivatives (e.g., 2,3,3,3-tetrafluoro-2-[hexafluoropropoxy]propanoyl fluoride)

  • Key Features : Aliphatic perfluorinated chains with sulfonic or ether linkages .
  • Comparison : Unlike the acridine-based fluorination in the target compound, these derivatives lack aromaticity and nitrogen heterocycles. Their applications focus on surfactants or industrial polymers due to extreme hydrophobicity and chemical inertness.

N,N-Dimethylamine-Substituted Heterocycles

Compound : trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)

  • Key Features : Tetrahydronaphthalene core with a cyclohexyl substituent and N,N-dimethylamine group .
  • Comparison : The saturated tetrahydronaphthalene ring reduces aromatic conjugation compared to the acridine system. The cyclohexyl group enhances steric bulk but lacks fluorine’s electronic effects. Reported melting point: 137–139°C, suggesting higher crystallinity than fluorinated acridines (expected to be oils or low-melting solids).

Compound : N,N,4-Trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine

  • Key Features : Partially saturated naphthyridine core with multiple methyl groups .
  • Comparison : The naphthyridine system introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. Molecular formula (C11H17N3) indicates lower halogen content and higher hydrogen availability compared to the tetrafluoroacridine derivative.

Tetrahydropyrido-Pyrimidine Derivatives

Compound: 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride

  • Key Features : Bicyclic pyrido-pyrimidine core with an amine group .
  • Comparison: The pyrimidine ring introduces basic nitrogen sites, enhancing water solubility (evidenced by hydrochloride salt formation).

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Core Structure Substituents Fluorination Melting Point/State Key Applications Evidence ID
This compound Acridine N,N-dimethylamine, 4×F Yes Not reported Hypothetical: Drug design
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine Tetrahydronaphthalene Cyclohexyl, N,N-dimethylamine No 137–139°C Receptor-binding studies
2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride Pyrido-pyrimidine Amine, HCl salt No Hydrochloride salt Biochemical research
Propanoyl fluoride derivatives Aliphatic chain Perfluorinated ether/sulfonate Yes Liquid/oil Industrial surfactants

Table 2: Electronic and Solubility Comparisons

Compound Type Aromaticity LogP (Predicted) Water Solubility Key Interactions
Fluorinated acridine (Target) High ~3.5–4.0 Low π-π stacking, hydrophobic
Tetrahydronaphthalen-amines Low ~2.8–3.2 Moderate Steric, H-bonding
Pyrido-pyrimidines Moderate ~1.5–2.0 High (as salts) Ionic, H-bonding
Perfluorinated aliphatics None >5.0 Insoluble Van der Waals

Research Findings and Implications

  • Fluorination Impact: Tetrafluoro substitution on aromatic systems (e.g., acridine) significantly increases lipophilicity and oxidative stability compared to non-fluorinated analogs like pyrido-pyrimidines . This property is critical for blood-brain barrier penetration in CNS-targeted drugs.
  • N,N-Dimethylamine Role : The N,N-dimethyl group in acridines and tetrahydronaphthalen-amines enhances basicity (pKa ~8–9), facilitating protonation in physiological environments and improving receptor binding .
  • Synthetic Challenges: Fluorinated acridines require specialized fluorination techniques (e.g., Balz-Schiemann reaction), whereas non-fluorinated analogs (e.g., naphthyridines) are synthesized via reductive amination or cyclization .

Biological Activity

5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine is a synthetic compound belonging to the acridine class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, binding interactions with biological targets, and structure-activity relationships (SARs).

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of acridine derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, including multidrug-resistant organisms.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of several acridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects involves compromising the structural integrity of bacterial cell membranes. This leads to leakage of intracellular components and subsequent bacterial cell death. Kinetic studies revealed that at elevated concentrations, the compound effectively kills MRSA cells and significantly impacts their growth rate even after removal of the compound .

Binding Affinity Studies

Interaction studies have shown that this compound can bind to various biological targets such as DNA and proteins. This binding affinity is crucial for understanding its mode of action and potential therapeutic applications .

Structure-Activity Relationships (SAR)

The SAR analysis of this compound indicates that modifications to the acridine structure can significantly affect its biological activity. The presence of fluorine atoms enhances hydrophilicity and solubility in biological systems, which is believed to contribute to improved antibacterial potency .

Table: Structure-Activity Relationship Insights

CompoundMIC (μg/mL)Activity TypeComments
This compound4–16AntibacterialBroad-spectrum activity against Gram-positive bacteria
Related Acridine DerivativesVariesAntibacterialStructural modifications enhance potency

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